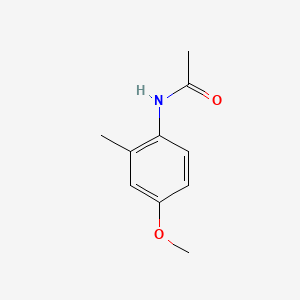

N-(4-Methoxy-2-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRUKGQCGNNMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067640 | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31601-41-9 | |

| Record name | N-(4-Methoxy-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-2-methylphenyl)-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31601-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxy-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44O1G96F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxy-2-methylphenyl)acetamide

This guide provides a comprehensive technical overview of N-(4-Methoxy-2-methylphenyl)acetamide, a substituted aromatic amide of interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established chemical principles and comparative data from closely related analogues, this document elucidates the molecule's structural characteristics, synthesis, and potential for further investigation.

Introduction and Chemical Identity

This compound, also known by its systematic IUPAC name, is a member of the acetanilide class of organic compounds. Its core structure consists of a 2,4-disubstituted aniline ring, specifically with methoxy and methyl groups, where the amino group is acetylated. The presence and positioning of these functional groups are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity.

The foundational identity of this molecule is established by its unique chemical identifiers, which are crucial for unambiguous reference in research and regulatory contexts.

| Identifier | Value |

| CAS Number | 31601-41-9[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂[2][3] |

| Molecular Weight | 179.22 g/mol [2][3] |

| InChI | 1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)[3] |

| InChIKey | AYRUKGQCGNNMLA-UHFFFAOYSA-N[3] |

| SMILES | Cc1cc(ccc1NC(=O)C)OC[3] |

The structure, depicted below, reveals a molecule with a degree of steric hindrance around the amide linkage due to the ortho-methyl group, which can influence its conformation and interaction with biological targets.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, its structure strongly suggests a straightforward and well-established synthetic route: the N-acetylation of 4-methoxy-2-methylaniline. This precursor is commercially available from suppliers such as Sigma-Aldrich and Tokyo Chemical Industry (TCI).[4]

Proposed Synthetic Protocol

The acetylation of anilines is a fundamental transformation in organic chemistry. The following protocol is based on established methods for the acetylation of substituted anilines, such as the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline.[5]

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 equivalent) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add acetic anhydride (1.1-1.2 equivalents) dropwise. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

-

Monitoring: Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of cold water with stirring. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

-

Drying: Dry the purified crystals under vacuum.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline, being nucleophilic, attacks the electrophilic carbonyl carbon of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable amide product. The use of acetic acid as a solvent is common for such reactions as it is polar enough to dissolve the reactants and is unreactive under the conditions.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals. The proton ortho to the methoxy group and meta to the acetamido group will likely be a doublet. The proton ortho to the methyl group and meta to the acetamido group will also be a doublet, and the proton between the methyl and acetamido groups will be a singlet.

-

Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 7.5-9.5 ppm), the chemical shift of which is dependent on concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.

-

Acetyl Carbon (-COCH₃): A signal in the aliphatic region, around δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Secondary amide, typically a sharp to moderately broad peak. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | From the methyl and methoxy groups. |

| C=O Stretch (Amide I) | 1680 - 1640 | A strong, sharp absorption, characteristic of the amide carbonyl. |

| N-H Bend (Amide II) | 1570 - 1515 | A strong band, characteristic of secondary amides. |

| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong bands indicative of the aryl-alkyl ether linkage. |

This predicted data can be compared to the available IR spectra for N-(4-methoxyphenyl)acetamide.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z = 136, and cleavage of the amide bond, leading to other characteristic fragments.

Potential Biological Activity and Applications

While this compound itself is not a widely studied compound, its structural similarity to known bioactive molecules provides a strong basis for inferring its potential applications in drug discovery and development.

Analgesic and Antipyretic Potential

The parent compound, N-(4-methoxyphenyl)acetamide (methacetin), was historically used as an analgesic and antipyretic agent, similar to its more famous analogue, phenacetin.[8] The primary mechanism of action of these compounds is related to their metabolism to acetaminophen (paracetamol). It is plausible that this compound could exhibit similar properties, although the ortho-methyl group would likely influence its metabolic profile and potency.

Precursor for Biologically Active Molecules

This compound serves as a direct precursor to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.[8][9] The introduction of a nitro group is a common step in the synthesis of more complex pharmaceutical intermediates. The study of such nitrated derivatives is relevant in the context of oxidative stress and the in vivo formation of potentially bioactive or toxic metabolites.[10]

Broader Medicinal Chemistry Context

Derivatives of N-phenylacetamide and related anilides are a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory to antimicrobial agents.[11][12] The specific substitution pattern of this compound offers a unique scaffold for further chemical modification to explore a range of biological targets. For instance, studies on acetylated phenolic compounds have indicated that acetylation can modulate biological activity, including antithrombotic effects.[13]

Conclusion

This compound is a well-defined chemical entity with a clear, albeit not extensively documented, profile. Its synthesis is readily achievable through standard organic chemistry techniques, and its structural features can be confidently predicted using modern spectroscopic methods by comparison with closely related compounds. The primary value of this molecule for researchers and drug development professionals lies in its potential as a precursor for more complex bioactive molecules and as an analogue for exploring the structure-activity relationships of acetanilide-based therapeutic agents. Further investigation into its metabolism and biological activity is warranted to fully elucidate its potential in medicinal chemistry.

References

-

OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubChem. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 735–738. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

-

National Center for Biotechnology Information. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 102-114. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-methoxyphenyl)-2-methoxy-. Retrieved from [Link]

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

-

Kenz, A., Michel, G., & Galy, J. P. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o679–o680. [Link]

-

Shigeo, I., et al. (1998). Comparison of the biological activity of synthetic N-acylated asparagine or serine linked monosaccharide lipid A analogs. Biological & Pharmaceutical Bulletin, 21(3), 283-288. [Link]

-

Chen, J., et al. (2012). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Organic Letters, 14(10), 2646-2649. [Link]

-

SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methacetin-(methoxy-(13)C). PubChem. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

Nelson, S. D., & Pearson, P. G. (1990). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 22(2-3), 81-145. [Link]

-

Lakshmi, V., et al. (2011). Structure–Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. Bioorganic & Medicinal Chemistry Letters, 21(1), 470-473. [Link]

-

LibreTexts Chemistry. (2022). Medicinal Chemistry. Retrieved from [Link]

-

PharmaCompass. (n.d.). Methacetin-13C. Retrieved from [Link]

-

Karantonis, H. C., et al. (2002). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 50(19), 5539-5544. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Retrieved from [Link]

-

Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2025). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. Retrieved from [Link]

-

VOLSENCHEM. (n.d.). Good Quality 4-Methoxy-N-Methylaniline, 98% CAS 5961-59-1. Retrieved from [Link]

-

de Oliveira, J. R., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 27(15), 4983. [Link]

-

PubChem. (n.d.). 2-(2-methoxy-4-methylphenoxy)-n-(4-methylphenyl)acetamide. Retrieved from [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Methoxy-2-methylaniline 98 102-50-1 [sigmaaldrich.com]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide

Introduction

N-(4-Methoxy-2-methylphenyl)acetamide, a substituted aromatic amide, serves as a valuable building block in the synthesis of various organic molecules. Its structure, featuring a methoxy and a methyl group on the phenyl ring, offers opportunities for further functionalization, making it a key intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization and purification. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource.

Chemical Properties and Identifiers

A clear understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 31601-41-9 | [2][3] |

| Appearance | White to Brown powder to lump | [4] |

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the acetylation of 4-methoxy-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.

The core mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (4-methoxy-2-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and a leaving group (acetate ion in the case of acetic anhydride) is expelled.

-

Proton Transfer: A final proton transfer step results in the formation of the stable amide product, this compound.

The choice of acetic anhydride as the acetylating agent is strategic. It is highly reactive, readily available, and the byproduct, acetic acid, can be easily removed during the work-up procedure. The reaction is often carried out in the presence of a weak base, such as sodium acetate, to neutralize the acidic byproduct and drive the reaction to completion.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the acetylation of aromatic amines and has been adapted for the specific synthesis of this compound.

Materials and Reagents:

-

4-Methoxy-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-methoxy-2-methylaniline in glacial acetic acid. A typical concentration would be around 0.5 to 1 M.

-

Addition of Acetylating Agent: To the stirred solution, slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). While some acetylations are rapid, allowing the reaction to proceed for several hours (e.g., 2-4 hours) or overnight can ensure complete conversion. For less reactive substrates, gentle heating might be necessary.

-

Work-up - Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water. This will quench any unreacted acetic anhydride and precipitate the solid product.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization. Ethanol or a mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

1. Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range. While a specific experimental melting point for this compound is not readily available in the cited literature, analogous acetanilides typically have melting points in the range of 100-150 °C. For instance, N-(4-methoxyphenyl)acetamide has a melting point of 137-138 °C.[5] The experimentally determined melting point of the synthesized product should be recorded and compared with literature values if they become available. A sharp melting range is indicative of high purity.

2. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H bond of the amide.

-

C=O stretch (Amide I band): A strong absorption in the region of 1680-1640 cm⁻¹ due to the carbonyl group of the amide.

-

N-H bend (Amide II band): A peak around 1550-1520 cm⁻¹.

-

C-O stretch (ether): An absorption in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ for the aryl ether.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

A singlet for the methyl protons of the acetyl group (CH₃-C=O) around δ 2.0-2.2 ppm.

-

A singlet for the methyl protons on the aromatic ring (Ar-CH₃) around δ 2.1-2.3 ppm.

-

A singlet for the methoxy protons (O-CH₃) around δ 3.7-3.9 ppm.

-

Signals for the aromatic protons in the region of δ 6.7-7.5 ppm. The splitting pattern will depend on their positions and coupling with each other.

-

A broad singlet for the amide proton (N-H) which can appear over a wide range (δ 7.5-9.0 ppm) and its position can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts are:

-

The carbonyl carbon (C=O) of the amide around δ 168-172 ppm.

-

Aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield, while the carbon attached to the nitrogen will also be in this region.

-

The methoxy carbon (O-CH₃) around δ 55-56 ppm.

-

The acetyl methyl carbon (CH₃-C=O) around δ 23-25 ppm.

-

The aromatic methyl carbon (Ar-CH₃) around δ 17-20 ppm.

-

-

Mechanism of Acetylation Diagram

Caption: Mechanism of nucleophilic acyl substitution in the acetylation of 4-methoxy-2-methylaniline.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Handling of Reagents:

-

4-Methoxy-2-methylaniline: This compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] It should be handled in a well-ventilated area or a fume hood.

-

Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts with water and should be handled with care in a fume hood.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the acetylation of 4-methoxy-2-methylaniline is a robust and straightforward procedure. This guide has provided a detailed protocol, elucidated the underlying reaction mechanism, and outlined the necessary characterization and safety protocols. By following this comprehensive guide, researchers and scientists can confidently synthesize this valuable intermediate for their applications in drug discovery and chemical development.

References

-

U.S. National Library of Medicine. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

-

IUCr. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. PubChem. Retrieved from [Link]

-

IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. IUCr Journals. Retrieved from [Link]

-

GSRS. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Substance Details - SRS. Retrieved from [Link]

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. boronmolecular.com [boronmolecular.com]

- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-Methoxy-2-methylphenyl)acetamide IUPAC name

Technical Monograph: N-(4-Methoxy-2-methylphenyl)acetamide

Part 1: Chemical Identity & Nomenclature Logic

1.1 Core Identity The molecule This compound (CAS RN: 31601-41-9) is a di-substituted acetanilide derivative.[1][2][3] It serves as a critical intermediate in the synthesis of azo dyes and is investigated as a scaffold in medicinal chemistry due to its structural homology with analgesic and antimitotic agents.

1.2 Nomenclature Decomposition (IUPAC)

The IUPAC name is constructed by prioritizing the amide functional group as the parent structure. The nitrogen atom (

1.3 Nomenclature Logic Visualization The following diagram illustrates the hierarchical breakdown of the IUPAC naming convention for this molecule.

Figure 1: Hierarchical decomposition of the IUPAC name, establishing the amide nitrogen as the anchor point for the substituted phenyl ring.[1]

Part 2: Synthetic Pathways & Protocols

The synthesis of this compound is primarily achieved through the N-acetylation of its aniline precursor, 4-methoxy-2-methylaniline (often commercially referred to as m-cresidine, CAS 102-50-1).[1]

2.1 Precursor Warning (Critical Safety) Researchers must distinguish between 4-methoxy-2-methylaniline (m-cresidine) and its isomer 2-methoxy-5-methylaniline (p-cresidine).[1] The latter is a potent carcinogen. While m-cresidine is also hazardous, precise identification of the starting material is vital for regulatory compliance and safety.

2.2 Method A: Classical Anhydride Acetylation This method utilizes acetic anhydride as the acylating agent. It is kinetically favored and typically requires no external catalyst, although a base (pyridine or sodium acetate) can buffer the generated acid.

-

Reaction:

[1] -

Yield: Typically 85–95%

-

Atom Economy: Moderate (produces acetic acid byproduct).

2.3 Protocol: Step-by-Step Synthesis

-

Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (13.7 g) of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.

-

Addition: Slowly add 0.12 mol (12.2 g) of acetic anhydride dropwise over 20 minutes while stirring. The reaction is exothermic; maintain temperature below 60°C using an ice bath if necessary.

-

Reflux: Heat the mixture to 90°C for 1 hour to ensure completion. Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 3:7).

-

Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The amide product will precipitate as a white/off-white solid.[1]

-

Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol/Water (1:1 v/v) to remove trace acetic acid and unreacted aniline.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

2.4 Synthetic Workflow Diagram

Figure 2: Operational workflow for the acetylation of 4-methoxy-2-methylaniline.

Part 3: Structural Characterization

Validation of the synthesized compound relies on spectroscopic "fingerprinting." The presence of the ortho-methyl group distinguishes this molecule from the common analgesic intermediate p-acetanisidide.[1]

3.1 Physical Properties Table

| Property | Value | Source/Notes |

| Molecular Formula | - | |

| Molecular Weight | 179.22 g/mol | - |

| Melting Point | 132–134°C | Recrystallized from EtOH [1] |

| Boiling Point | ~336°C | Predicted at 760 mmHg |

| Solubility | Soluble in EtOH, DMSO, CHCl3; Insoluble in Water | - |

| Appearance | White to off-white crystalline powder | - |

3.2 Spectroscopic Profile (Predicted/Representative)

-

-NMR (400 MHz,

-

IR Spectroscopy (KBr):

Part 4: Industrial & Pharmaceutical Relevance

4.1 Dye Chemistry (Primary Application) The N-acetyl group serves as a protecting group during the nitration of the aromatic ring.[1] In the synthesis of C.I. Disperse Dyes , the acetamide is often hydrolyzed back to the amine after electrophilic substitution (e.g., nitration) to direct the incoming group to the position meta to the nitrogen, or to protect the amine from oxidation.

4.2 Pharmaceutical Scaffold Utility This molecule acts as a structural template for "Late-Stage Functionalization" (LSF) studies.[1]

-

Analgesic Analogs: It is a homolog of Phenacetin and Paracetamol , where the ortho-methyl group introduces steric hindrance that may alter metabolic stability (e.g., reducing the formation of toxic quinone imines).[1]

-

Antimitotic Agents: Recent studies utilize the m-cresidine scaffold to synthesize tubulin inhibitors, where the acetamide moiety acts as a linker for larger heterocyclic domains [2].

4.3 Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Carcinogenicity: The precursor (4-methoxy-2-methylaniline) is a Group 2B carcinogen (IARC).[1] The acetamide derivative should be handled with equivalent caution using Engineering Controls (Fume Hood) and PPE (Nitrile gloves, Safety Goggles).[1]

References

-

GuideChem. (2023). This compound Properties and Safety Profile. Retrieved from [1]

-

BenchChem. (2025).[8] Synthesis and Applications of 4-Methoxy-2-methylaniline Derivatives in Medicinal Chemistry. Retrieved from [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 37050, N-(4-Methoxybenzyl)acetamide (Structural Analog Data). Retrieved from [1]

-

IUCrData. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from

Sources

- 1. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR [m.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 31601-41-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

Technical Profile: Spectral & Structural Analysis of N-(4-Methoxy-2-methylphenyl)acetamide

Topic: Spectral Data of N-(4-Methoxy-2-methylphenyl)acetamide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 31601-41-9), often referred to as 2-methylmethacetin , is a critical structural analog in the study of analgesic metabolism. Functionally related to phenacetin and paracetamol (acetaminophen), it serves as a model compound for investigating non-enzymatic biotransformations, particularly those mediated by reactive nitrogen species (RNS) such as peroxynitrite.

This guide provides a comprehensive technical breakdown of its spectral characteristics (NMR, IR, MS), synthesis pathways, and experimental protocols. It is designed to serve as a reference standard for researchers validating metabolite structures or exploring oxidative stress pathways in pharmacology.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Methylmethacetin; 4'-Methoxy-2'-methylacetanilide; 2-Acetamido-5-methoxytoluene |

| CAS Number | 31601-41-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 132–134 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically synthesized via the acetylation of 4-methoxy-2-methylaniline. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted amine or di-acetylated byproducts) in spectral data.

Synthesis Workflow (DOT Diagram)

Figure 1: Standard synthesis workflow via acetylation of the aniline precursor.

Experimental Protocol: Synthesis for Reference Standards

-

Dissolution: Dissolve 20 mmol of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid.

-

Acetylation: Add 24 mmol of acetic anhydride dropwise under continuous stirring.

-

Reaction: Stir at room temperature for 18 hours.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid and recrystallize from an ethanol/water mixture or pure water to achieve analytical purity (>98%).

-

Drying: Dry under vacuum to remove residual solvent traces (water/acetic acid) that could interfere with OH/NH regions in IR/NMR.

Comprehensive Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the 1,2,4-substitution pattern on the aromatic ring. The presence of the ortho-methyl group restricts rotation slightly and provides a distinct diagnostic singlet.

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Internal Standard: TMS (0.00 ppm).

¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |

| Acetyl-CH₃ | 2.15 - 2.20 | Singlet (s) | 3H | - | Characteristic amide methyl. |

| Ar-CH₃ | 2.22 - 2.25 | Singlet (s) | 3H | - | Methyl on aromatic ring (C2). |

| O-CH₃ | 3.78 - 3.80 | Singlet (s) | 3H | - | Methoxy group (C4). |

| Ar-H (H3) | 6.70 - 6.75 | Doublet (d) | 1H | ~2.5 Hz | Meta to amide, ortho to OMe. Shielded. |

| Ar-H (H5) | 6.75 - 6.80 | Doublet of Doublets (dd) | 1H | 8.5, 2.5 Hz | Meta to amide. |

| NH | 6.90 - 7.50 | Broad (br s) | 1H | - | Shift varies with concentration/solvent. |

| Ar-H (H6) | 7.40 - 7.60 | Doublet (d) | 1H | ~8.5 Hz | Ortho to amide. Deshielded by C=O. |

Note: In DMSO-d₆, the NH peak is typically sharper and shifted downfield (approx. 9.2 ppm).[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| Aliphatic | 18.0 - 18.5 | Ar-C H₃ (Ring Methyl) |

| Aliphatic | 24.0 - 24.5 | CO-C H₃ (Acetyl Methyl) |

| Aliphatic | 55.3 - 55.5 | O-C H₃ (Methoxy) |

| Aromatic | 111.0 - 112.0 | C3 (CH, ortho to OMe) |

| Aromatic | 116.0 - 117.0 | C5 (CH) |

| Aromatic | 126.0 - 127.0 | C6 (CH, ortho to NH) |

| Quaternary | 128.0 - 130.0 | C1 (C-N) & C2 (C-Me) |

| Quaternary | 156.0 - 158.0 | C4 (C-O, ipso to OMe) |

| Carbonyl | 168.5 - 169.5 | C =O (Amide) |

Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of acetanilides, involving the loss of the acetyl group (ketene) followed by further degradation of the methylated aniline core.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Fragmentation Pathway (DOT Diagram)

Figure 2: Proposed EI-MS fragmentation pathway.

-

m/z 179 (M+): Stable molecular ion.

-

m/z 137 (Base Peak): Loss of ketene (CH₂=C=O, 42 Da). Corresponds to the 4-methoxy-2-methylaniline radical cation.

-

m/z 122: Loss of methyl radical from the methoxy group or ring methyl.

Infrared Spectroscopy (IR)

Data typically acquired via KBr pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| 3250 - 3300 | Stretching | N-H (Amide) |

| 2850 - 3000 | Stretching | C-H (Aromatic & Aliphatic) |

| 1650 - 1660 | Stretching | C=O (Amide I band) |

| 1530 - 1550 | Bending | N-H (Amide II band) |

| 1240 - 1260 | Stretching | C-O-C (Aromatic Ether) |

| 800 - 850 | Bending | C-H (1,2,4-trisubstituted benzene) |

References

-

PubChem. this compound (Compound). National Library of Medicine.[2] Available at: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[3] IUCrData, 10, x250470. (Discusses the parent compound 2-methylmethacetin as the precursor). Available at: [Link]

-

Hines, J. E., et al. (2025).[3] Peroxynitrite-mediated oxidation of 2-methylmethacetin.[3] (Cited within IUCrData x250470 as the primary source for the biotransformation context).

-

EPA. Acetamide, N-(4-methoxy-2-methylphenyl)- Substance Details.[3][4] CompTox Chemicals Dashboard.[2][4] Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(4-Methoxy-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of N-(4-Methoxy-2-methylphenyl)acetamide, a compound of interest in various research and development sectors. In the absence of extensive published experimental solubility data for this specific molecule, this document synthesizes theoretical principles, predicted physicochemical properties, and detailed experimental protocols to empower researchers to accurately assess its solubility profile.

Introduction: Understanding the Molecule

This compound, with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , belongs to the acetanilide class of organic compounds.[1] Its structure, featuring a substituted phenyl ring, an amide linkage, a methoxy group, and a methyl group, dictates its physicochemical properties and, consequently, its solubility in various solvent systems.

Acetanilide and its derivatives have a rich history in medicinal chemistry, with some exhibiting analgesic and antipyretic properties. The solubility of these compounds is a critical parameter that influences their bioavailability, formulation, and efficacy in various applications.

Physicochemical Properties and Predicted Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 31601-41-9 | [1] |

Due to the limited availability of experimental solubility data, computational models provide a valuable starting point for estimating the aqueous solubility of this compound. Tools such as the Estimation Programs Interface (EPI) Suite™ from the U.S. Environmental Protection Agency can predict various physicochemical properties based on a compound's structure.[2][3] For a structurally similar compound, N-Acetyl-N-(4-methoxyphenyl)acetamide, a calculated log of water solubility (log₁₀WS) in mol/L of -1.89 has been reported, indicating low aqueous solubility. While not the exact target molecule, this provides a reasonable expectation for the solubility of this compound.

Factors Influencing Solubility:

The solubility of acetanilide derivatives is governed by a balance of intermolecular forces:

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar amide and methoxy groups contribute to the molecule's overall polarity.

-

Van der Waals Forces: The aromatic ring and methyl group are nonpolar and will interact via these weaker forces.

Generally, the solubility of acetanilides in water is slight but increases in organic solvents.[4] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[5]

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is maximized when the intermolecular forces of the solute and solvent are similar.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents will interact favorably with the polar amide and methoxy groups of this compound through hydrogen bonding and dipole-dipole interactions. However, the nonpolar phenyl ring and methyl group will disrupt the strong hydrogen-bonding network of water, limiting its aqueous solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar regions of the molecule. The polar amide group will be less effectively solvated, likely resulting in lower solubility compared to polar aprotic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess polar groups but lack O-H or N-H bonds for hydrogen bond donation. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions, making them potentially good solvents for this compound.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental protocols. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage screening and provides a rapid assessment of a compound's solubility.[6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[7]

-

Precipitation Detection: Analyze the wells for the presence of precipitate using a nephelometer (light scattering) or by visual inspection.

-

Quantification (Optional): For a more quantitative kinetic solubility, filter the samples to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[6][8]

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard."[9]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL), micrograms per milliliter (µg/mL), or moles per liter (mol/L). It is crucial to specify the solvent system, temperature, and pH (for aqueous solutions) at which the measurement was performed.

Conclusion

References

-

Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220459. [Link]

-

Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 56(5), 913-924. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37050, N-((4-methoxyphenyl)methyl)acetamide. [Link]

-

Kaiser, M. A., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 473, 25-34. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Patil, S. F., et al. (2014). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 3(8), 124-128. [Link]

-

Boddu, V. M., et al. (2010). Prediction of Physicochemical Properties of Energetic Materials via EPI Suite. Journal of Energetic Materials, 28(4), 227-251. [Link]

-

Study.com. (n.d.). Acetanilide Structure, Formula & Properties. [Link]

-

Boron Molecular. (n.d.). This compound. [Link]

-

Wikipedia. (2023). Acetanilide. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual. [Link]

-

Singh, N. B., & Singh, R. J. (2018). Thermodynamic and Interfacial Properties of Phenothiazine-Acetanilide Binary System. Asian Journal of Organic & Medicinal Chemistry, 3(3), 88-94. [Link]

-

Acar, M., & Aydin, M. (2014). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). ResearchGate. [Link]

-

Jones, W., & Motherwell, S. (2002). N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]

-

Mondal, S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3471. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 5. ijstr.org [ijstr.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. evotec.com [evotec.com]

The Crystalline Architecture of N-(4-Methoxy-2-methylphenyl)acetamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of N-(4-Methoxy-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. We delve into the synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not only the crystallographic data but also the underlying scientific rationale for the experimental methodologies employed. A comprehensive understanding of the solid-state structure of this molecule is paramount for predicting its physicochemical properties, such as solubility and stability, which are critical determinants of its potential as a therapeutic agent.

Introduction: The Significance of Solid-State Characterization

This compound, a derivative of acetanilide, belongs to a class of compounds with a rich history in medicinal chemistry. The arrangement of molecules in the solid state, or crystal structure, dictates many of its bulk properties.[1] Therefore, a thorough characterization of its crystalline form is a foundational step in its development pathway.[2] This guide will walk through the process of determining this three-dimensional atomic arrangement, providing both the "how" and the "why" at each stage.[3][4]

The primary technique for this endeavor is single-crystal X-ray crystallography, a powerful analytical method that provides precise information about molecular geometry, bonding, and intermolecular interactions.[2][5] The resulting structural data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.

Synthesis and Crystallization: From Molecule to Measurable Crystal

A prerequisite for any crystallographic study is the availability of high-quality single crystals.[3][5] This often represents the most challenging step in the process of structure determination.[3][6]

Synthesis of this compound

The synthesis of the title compound is achieved through a standard acetylation reaction of 4-methoxy-2-methylaniline with acetic anhydride.

Experimental Protocol:

-

To a solution of 4-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add acetic anhydride (1.2 eq).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Crystallization

The growth of diffraction-quality single crystals is a meticulous process that relies on creating conditions of slow supersaturation.

Experimental Protocol: Slow Evaporation Method

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol) at a concentration just below saturation.

-

Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the vial over several days for the formation of single crystals.

-

Once suitable crystals have formed, carefully extract them from the mother liquor for X-ray diffraction analysis.

The choice of slow evaporation is predicated on its ability to gently and gradually increase the concentration of the solute, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[2][3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5][6]

Data Collection and Processing

A suitable single crystal of this compound was mounted on a goniometer and subjected to X-ray diffraction analysis.

Workflow for Crystallographic Data Collection and Structure Solution:

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Protein X-ray Crystallography [proteinstructures.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-(4-Methoxy-2-methylphenyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(4-Methoxy-2-methylphenyl)acetamide Derivatives

Authored by a Senior Application Scientist

Foreword

The acetamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a multitude of pharmacologically active agents. Within this broad class, derivatives of this compound are emerging as a focal point of significant research interest. Their unique structural features—a methoxy-substituted phenyl ring coupled with an acetamide linkage—provide a versatile platform for chemical modification, leading to a diverse array of biological activities. This guide synthesizes current research to provide an in-depth exploration of these derivatives, from their chemical synthesis to their demonstrated antimicrobial, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying mechanisms of this promising class of compounds.

Chemical Synthesis and Characterization

The foundation of exploring the biological potential of this compound derivatives lies in their robust and adaptable synthesis. The core structure is typically assembled through standard amide bond formation reactions, with subsequent modifications allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).

General Synthetic Strategy

A prevalent method for synthesizing the core and its derivatives involves the acetylation of a substituted aniline precursor. For instance, N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent[1]. Further derivatization can be achieved by modifying the phenyl ring or the acetamide group. A notable example involves the reaction of N-(4-methoxyphenyl)acetamide with carbon disulfide in the presence of sodium hydroxide to produce dithiocarbamate derivatives, which have shown significant biological activity[2][3].

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

Caption: General workflow for synthesis and screening.

Representative Synthesis Protocol: Dithiocarbamate Derivatives

This protocol describes the synthesis of biologically active sodium dithiocarbamates from an N-phenylacetamide precursor, a method that has proven effective for generating potent antimicrobial agents.[2][3][4]

Rationale: This two-step process first creates a reactive dithiocarbamate salt, which can then be acylated to produce a variety of thioanhydride derivatives. The use of carbon disulfide in the presence of a strong base is a classic and efficient method for forming the dithiocarbamate nucleophile.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting amine, N-(4-methoxyphenyl)acetamide, in ethanol.

-

Base Addition: Add an equimolar amount of sodium hydroxide (NaOH) to the solution to act as a base.

-

Dithiocarbamate Formation: While stirring at room temperature (25°C), slowly add carbon disulfide (CS₂). The reaction mixture will typically change color, indicating the formation of the sodium dithiocarbamate salt.

-

Acylation: The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate is then acylated without intermediate purification. It is dissolved in chloroform.

-

Thioanhydride Synthesis: An appropriate acid chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride) is added to the chloroform solution. The reaction proceeds at 25°C to yield the final thioanhydride derivative.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹Н and ¹³С).[2][3]

Key Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities. The following sections detail the most prominent findings in antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Activity (Antifungal and Antibacterial)

A significant body of research highlights the potential of these derivatives as antimicrobial agents, particularly against plant pathogens.

-

Antifungal Activity: Dithiocarbamate derivatives have demonstrated potent fungicidal properties. Notably, sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, was found to completely inhibit the growth of the phytopathogenic fungus Fusarium oxysporum.[2][3][4] This level of activity is comparable to or exceeds that of standard agricultural fungicides.

-

Antibacterial Activity: The same dithiocarbamate derivatives also exhibit bactericidal effects. Against Pectobacterium carotovorum, a bacterium responsible for soft rot in various crops, a 0.4% concentration of sodium acetyl(4-methoxyphenyl)carbamodithioate produced a maximum inhibition zone of 18 mm, indicating high bactericidal activity.[2][3]

Mechanism Insight: The antimicrobial action of dithiocarbamates is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to disrupt cellular respiration processes.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Acetamide derivatives have shown promise in mitigating these processes.

-

Antioxidant Properties: Certain acetamide derivatives have been identified as effective antioxidants.[5] Their activity is often evaluated by their ability to scavenge stable free radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines (e.g., J774.A1).[5][6]

-

Anti-inflammatory Effects: The anti-inflammatory potential is closely linked to antioxidant activity. By reducing oxidative stress, these compounds can downregulate inflammatory pathways. For example, a benzimidazole derivative containing a 4-methoxyphenyl acetamide moiety was shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and downregulating the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the transcription factor NF-κB.[7][8]

The diagram below illustrates the central role of NF-κB in inflammation and how its inhibition can block the production of inflammatory mediators.

Caption: Inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

The development of novel anticancer agents remains a critical goal in medicinal chemistry. Phenoxyacetamide derivatives, in particular, have demonstrated potent cytotoxic effects against various human cancer cell lines.[9][10][11]

-

Cytotoxicity: Studies have shown that certain 2-(substituted phenoxy) acetamide derivatives exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).[10][11] Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent activity against the PC3 (prostate carcinoma) cell line.[12]

-

Structure-Activity Relationship: The anticancer efficacy is highly dependent on the substituents on the phenyl ring. The presence of halogens or a nitro group often enhances cytotoxic activity.[10][11][12] For example, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a particularly potent agent with anticancer, anti-inflammatory, and analgesic properties.[10][11]

Data Summary: Biological Activities

The following table summarizes the reported biological activities and key findings for various this compound derivatives.

| Derivative Class | Biological Activity | Target Organism/Cell Line | Key Finding | Reference |

| Dithiocarbamates | Antifungal | Fusarium oxysporum | Complete growth inhibition at 0.4% concentration. | [2][3][4] |

| Dithiocarbamates | Antibacterial | Pectobacterium carotovorum | 18 mm zone of inhibition at 0.4% concentration. | [2][3] |

| Benzimidazole-Acetamides | Anti-inflammatory | Murine model | Downregulated NF-κB and pro-inflammatory cytokines (TNF-α, IL-6). | [7][8] |

| Phenoxyacetamides | Anticancer | MCF-7 (Breast Cancer) | Halogen and nitro substituents enhance cytotoxicity. | [10][11] |

| Phenylacetamides | Anticancer | PC3 (Prostate Cancer) | Nitro-substituted derivatives were more potent than methoxy-substituted ones. | [12] |

| General Acetamides | Antioxidant | J774.A1 Macrophages | Scavenged ABTS radicals and reduced ROS/NO production. | [5][6] |

Standardized Experimental Protocols

To ensure reproducibility and validity, the biological evaluation of these derivatives relies on standardized in vitro assays. The following protocols are foundational for screening and characterizing their activity.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Principle: This method assesses the ability of a compound to inhibit microbial growth by measuring the zone of inhibition around a well containing the test compound in a seeded agar plate. It is a widely used primary screening tool for antimicrobial activity.

Self-Validation: The protocol includes positive (known antibiotic/fungicide) and negative (solvent) controls. The size of the inhibition zone for the positive control validates the sensitivity of the test organism and the assay conditions, while the absence of a zone for the negative control confirms that the solvent has no intrinsic antimicrobial activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria) of the test organism (e.g., P. carotovorum or F. oxysporum).

-

Seeding: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test derivative solution (at a specific concentration, e.g., 0.4%) into a well. Load positive and negative controls into separate wells on the same plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Data Collection: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.

Self-Validation: The inclusion of untreated cells (negative control) establishes the baseline for 100% viability. A positive control (e.g., a known cytotoxic drug like 5-Fluorouracil) validates the assay's ability to detect cell death. A blank control (media only) corrects for background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for negative and positive controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatives of this compound are a versatile and promising class of compounds with a wide spectrum of demonstrable biological activities. Research has established their potential as potent antimicrobial agents against agricultural pathogens, as well as their efficacy in anti-inflammatory and anticancer applications. The structure-activity relationship studies indicate that their potency can be finely tuned through chemical modification, particularly by introducing electron-withdrawing groups like halogens and nitro moieties onto the phenyl ring.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the most potent "hit" compounds to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

-

In Vivo Evaluation: Moving the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential in a living system.[9][13][14]

-

Expansion of Therapeutic Targets: Screening derivative libraries against a broader range of diseases, including neurodegenerative disorders and viral infections, where inflammation and oxidative stress play a key role.

By continuing to explore the rich chemistry and diverse biology of these acetamide derivatives, the scientific community can unlock new therapeutic agents to address unmet medical and agricultural needs.

References

-

Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

-

Hines, J. K., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

-

Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]

-

Sycheva, Y. S., et al. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Available at: [Link]

-

Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. Available at: [Link]

-

Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. gsrs.ncats.nih.gov. Available at: [Link]

-

Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. Available at: [Link]

-

Khan, A., et al. (2026). Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. ResearchGate. Available at: [Link]

-

Autore, G., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available at: [Link]

-

Sycheva, E., et al. (2023). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]

-

Khan, A., et al. (2024). Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Benzimidazole-Derivative-(N-{4--a-Khan-Ullah/967d643939768c8f000305877c4731a57584f728)

-

Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

-

Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

-